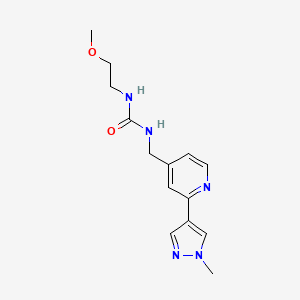
3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H13N7O3 and its molecular weight is 327.304. The purity is usually 95%.
BenchChem offers high-quality 3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
This compound is involved in a variety of chemical syntheses and reactions, demonstrating its versatility in organic chemistry. For instance, it is used in the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, showcasing its role in producing compounds with potential biological activities. The reactions involve 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides with corresponding 5-substituted 1H-tetrazoles or N′-hydroxybenzimidamides, leading to the formation of 3-aryl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles and similar derivatives. These processes highlight the compound's application in generating diverse heterocyclic structures, which are often pursued for their potential pharmacological properties (Obushak et al., 2008).
Antimicrobial and Cytotoxicity Studies
Research into the biological activities of derivatives of this compound reveals significant antimicrobial properties. For example, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness, illustrating the potential of these compounds in addressing microbial resistance. The structure-activity relationship studies conducted on these derivatives aim to optimize their antimicrobial potency, providing valuable insights into the design of new antimicrobial agents (Krolenko et al., 2016).
Furthermore, the synthesis and evaluation of hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane cores with 1,2,3-triazole have been explored for their cytotoxicity against cancer cells. This research highlights the compound's application in developing potential anticancer agents, where specific derivatives demonstrated marked cytotoxic activity towards breast cancer (MCF-7) and liver cancer (HepG2) cells. The study emphasizes the importance of structural modifications in enhancing the bioactivity of these compounds, offering a pathway for the development of novel anticancer therapies (Popov et al., 2020).
Propriétés
IUPAC Name |
3-[5-[1-(1-methyltriazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O3/c1-20-7-10(17-19-20)14(23)21-5-8(6-21)13-16-11(18-24-13)9-3-2-4-15-12(9)22/h2-4,7-8H,5-6H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHNHDHSXTYPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2809123.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2809127.png)
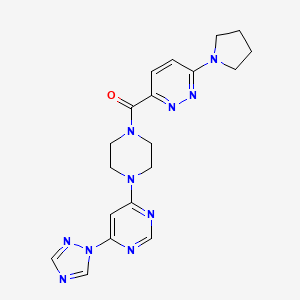
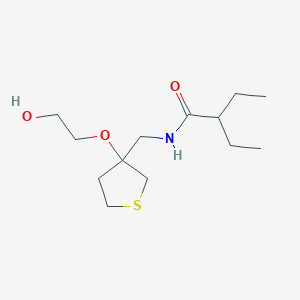

![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)

![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)
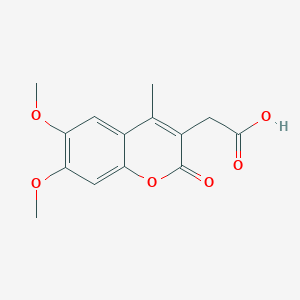
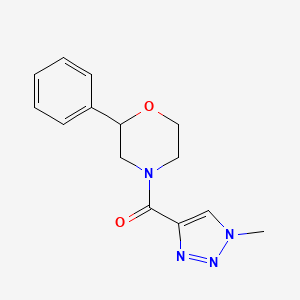
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)


